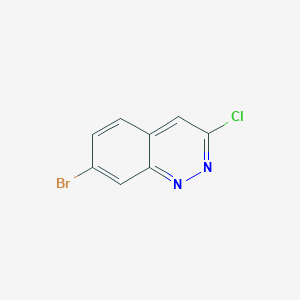

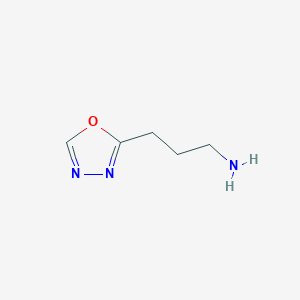

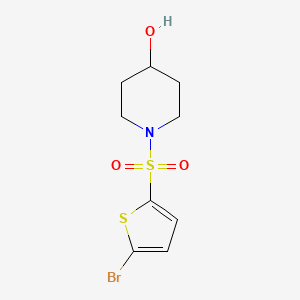

![molecular formula C6H6N4S B3211082 Thiazolo[5,4-c]pyridine, 2-hydrazinyl- CAS No. 108310-80-1](/img/structure/B3211082.png)

Thiazolo[5,4-c]pyridine, 2-hydrazinyl-

Descripción general

Descripción

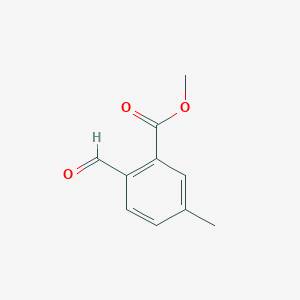

Thiazolo[5,4-c]pyridine, 2-hydrazinyl- is a nitrogen and sulphur containing heterocyclic aromatic molecule . The bicyclic compound is made by fusing two aromatic rings, thiazole and pyrimidine, and replacing one carbon atom with nitrogen and sulphur .

Synthesis Analysis

The synthesis of Thiazolo[5,4-c]pyridine, 2-hydrazinyl- involves the reaction of hydrazonoyl halides with 2- (1- (4- (1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . Another method involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks .Molecular Structure Analysis

The molecular structure of Thiazolo[5,4-c]pyridine, 2-hydrazinyl- was elucidated based on elemental analysis, spectral data, and alternative synthetic routes . The structures of the newly synthesized compounds were characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .Chemical Reactions Analysis

Thiazolo[5,4-c]pyridine, 2-hydrazinyl- derivatives have been synthesized through classical Hantzsch thiazole methodologies . The advantage of this method is that there is much scope for generating a class of novel thiazole derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of Thiazolo[5,4-c]pyridine, 2-hydrazinyl- were analyzed using IR spectroscopy, 1H NMR and 13C NMR spectroscopy, mass spectrometry, and elemental analyses .Aplicaciones Científicas De Investigación

Optical Sensors and Biological Applications

Compounds containing heteroatoms like thiazolo[5,4-c]pyridine, 2-hydrazinyl-, are significant in organic chemistry for their roles as recognition units in the synthesis of optical sensors and for their biological applications. Pyrimidine derivatives, closely related to thiazolo[5,4-c]pyridine structures, are utilized as exquisite sensing materials due to their ability to form coordination and hydrogen bonds, making them suitable for use as sensing probes. This application extends to various biological and medicinal uses, highlighting the versatility of these compounds in both sensing and therapeutic contexts (Jindal & Kaur, 2021).

Synthesis and Biological Properties

The synthesis of condensed thiazolopyridines has been explored, focusing on methods that yield compounds with significant biological effects. These compounds exhibit a range of activities, including analgesic, anti-inflammatory, antimicrobial, antioxidant, and antifungal properties. Their ability to inhibit kinase activity addresses hyperproliferative disorders, showing potential in treating conditions like diabetes, tuberculosis, and even sexual dysfunction. Notably, thiazolopyridine derivatives containing the α-amino phosphonate residue at the 2 position of the heterocycle demonstrate significant anticancer effects, underscoring the therapeutic potential of these compounds (Chaban, 2015).

Heterocyclic N-Oxide Derivatives

The synthesis and chemistry of heterocyclic N-oxide derivatives, such as those derived from pyridine, have shown considerable promise due to their versatility in organic synthesis, catalysis, and drug development. These compounds exhibit a range of activities, including anticancer, antibacterial, and anti-inflammatory effects, showcasing their potential in medicinal applications. The heterocyclic N-oxide motif's utility in forming metal complexes, designing catalysts, and its biological importance further highlight the diverse applications of these compounds in advanced chemistry and drug development efforts (Li et al., 2019).

Mecanismo De Acción

Target of Action

Thiazolo[5,4-c]pyridine, 2-hydrazinyl-, also known as {[1,3]thiazolo[5,4-c]pyridin-2-yl}hydrazine, is a complex organic compound that interacts with a variety of biological targetsSome thiazolo[4,5-b]pyridines have been reported as histamine h3 receptor antagonists .

Mode of Action

It is known that thiazolo[4,5-b]pyridines can interact with a wide range of receptor targets . The interaction between the compound and its targets can lead to a variety of physiological effects.

Biochemical Pathways

Thiazolo[4,5-b]pyridines have been reported to possess a broad spectrum of pharmacological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Thiazolo[4,5-b]pyridines have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .

Direcciones Futuras

Propiedades

IUPAC Name |

[1,3]thiazolo[5,4-c]pyridin-2-ylhydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4S/c7-10-6-9-4-1-2-8-3-5(4)11-6/h1-3H,7H2,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBQJRAUFNPLLEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1N=C(S2)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501293196 | |

| Record name | 2-Hydrazinylthiazolo[5,4-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501293196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

108310-80-1 | |

| Record name | 2-Hydrazinylthiazolo[5,4-c]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108310-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydrazinylthiazolo[5,4-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501293196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

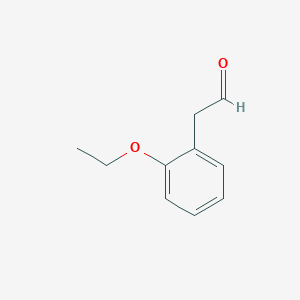

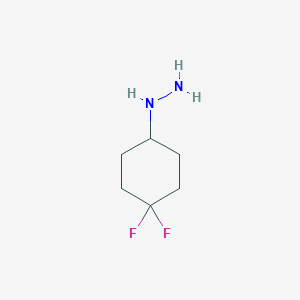

![Benzo[d][1,3]dioxol-5-yl(4-(hydroxymethyl)piperidin-1-yl)methanone](/img/structure/B3211034.png)